Product packaging for N-Nitrosodibenzylamine-d4(Cat. No.:)

N-Nitrosodibenzylamine-d4

Cat. No.: B133538
M. Wt: 230.30 g/mol
InChI Key: RZJLAUZAMYYGMS-AREBVXNXSA-N
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Description

N-Nitrosodibenzylamine-d4, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B133538 N-Nitrosodibenzylamine-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis[dideuterio(phenyl)methyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJLAUZAMYYGMS-AREBVXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)N(C([2H])([2H])C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decoding the Certificate of Analysis for N-Nitrosodibenzylamine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a reference standard like N-Nitrosodibenzylamine-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the accuracy and reliability of analytical data. This guide offers an in-depth explanation of a typical CoA for this compound, a deuterated internal standard essential for the sensitive and specific quantification of the potential carcinogen N-Nitrosodibenzylamine in various matrices.

Product Identification and General Information

The initial section of a CoA provides fundamental details about the reference standard. This information is crucial for traceability and proper handling.

ParameterTypical Specification
Product Name This compound
CAS Number 20002-23-7[1][2]
Chemical Formula C₁₄H₁₀D₄N₂O[1][2]
Molecular Weight 230.30 g/mol [2]
Appearance Pale yellow solid or oil
Storage Conditions -20°C, protected from light
Lot Number Example: 123-45-678
Certificate Version Example: 1.0

Analytical Data Summary

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific batch of the reference material. These values confirm that the material meets the required quality standards.

Analytical TestMethodSpecificationResult
Chemical Purity HPLC-UV≥ 95%99.2%
Isotopic Enrichment Mass Spectrometry≥ 98% Deuterium Incorporation99.5%
Mass Identity Mass SpectrometryConforms to structureConforms
Structural Confirmation ¹H NMRConforms to structureConforms

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound, from receiving the sample to the final certification.

QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Certification Sample_Receipt Sample Receipt and Login Storage Storage at -20°C Sample_Receipt->Storage HPLC_Purity HPLC-UV for Chemical Purity Storage->HPLC_Purity MS_Identity Mass Spectrometry for Identity and Isotopic Enrichment NMR_Structure NMR for Structural Confirmation Data_Review Data Review and Approval HPLC_Purity->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation

A generalized workflow for the quality control of this compound.

Detailed Experimental Protocols

To ensure transparency and allow for methodological replication, a comprehensive CoA will detail the experimental conditions under which the analytical tests were performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of this compound is typically determined by HPLC with UV detection. This method separates the main compound from any potential impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: XBridge Phenyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A time-based gradient from 10% to 90% Mobile Phase B.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful tool used to confirm the molecular weight of the compound and to determine the extent of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan to confirm the mass of the parent ion ([M+H]⁺).

  • Data Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion at the expected m/z value for this compound. The isotopic distribution is examined to calculate the percentage of the d4 species.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR spectroscopy is employed to confirm the chemical structure of the molecule. For a deuterated compound like this compound, the absence of signals at specific chemical shifts where protons have been replaced by deuterium provides strong evidence of successful labeling.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Analysis: The resulting spectrum is compared against the expected spectrum for N-Nitrosodibenzylamine. The key feature for the d4 analogue is the significant reduction or absence of the proton signals corresponding to the methylene groups adjacent to the nitrogen atom.

Chemical Structure and Labeling

The diagram below illustrates the chemical structure of this compound, highlighting the positions of the deuterium labels.

Chemical_Structure cluster_structure This compound N1 N N2 N N1->N2 C1 C N1->C1 C2 C N1->C2 O1 O N2->O1 O D1 D C1->D1 D2 D C1->D2 Benzene1 C₆H₅ C1->Benzene1 D3 D C2->D3 D4 D C2->D4 Benzene2 C₆H₅ C2->Benzene2

Chemical structure of this compound.

References

N-Nitrosodibenzylamine-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, metabolic activation, and genotoxic potential of N-Nitrosodibenzylamine-d4. The content is structured to serve as a vital resource for professionals engaged in drug development, toxicology, and biomedical research.

Core Compound Data

This compound is the deuterated analogue of N-Nitrosodibenzylamine, a member of the N-nitrosamine class of compounds, which are recognized as potent mutagens and carcinogens. The deuterated form is often used as an internal standard in analytical chemistry for the quantification of the non-deuterated compound.

PropertyValueCitation(s)
CAS Number 20002-23-7
Molecular Formula C₁₄H₁₀D₄N₂O
Molecular Weight 230.30 g/mol
Synonyms Dibenzyl-alpha,alpha,alpha',alpha'-d4-amine, N-nitroso; N,N-bis(phenylmethyl-d2)nitrous amide

Metabolic Activation and Genotoxicity

N-nitrosamines, including N-Nitrosodibenzylamine, are not directly genotoxic. They require metabolic activation to exert their mutagenic effects. This activation is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver.

The metabolic activation process involves the hydroxylation of the α-carbon atom adjacent to the nitroso group. This enzymatic reaction leads to the formation of an unstable α-hydroxy nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic diazonium ion and an aldehyde. The highly reactive diazonium ion can then alkylate DNA bases, primarily at the O⁶ and N⁷ positions of guanine, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in mutations and potentially initiating carcinogenesis.

Metabolic_Activation_of_N_Nitrosodibenzylamine cluster_0 Cellular Environment NDBA This compound Alpha_Hydroxy α-Hydroxy-N-nitrosodibenzylamine (unstable intermediate) NDBA->Alpha_Hydroxy α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2C19, CYP2B6, CYP2A6, CYP3A4) Diazonium Benzyldiazonium Ion (Reactive Electrophile) Alpha_Hydroxy->Diazonium Spontaneous Decomposition Benzaldehyde Benzaldehyde-d2 Alpha_Hydroxy->Benzaldehyde DNA_Adduct Alkylated DNA Adducts (e.g., O⁶-benzylguanine) Diazonium->DNA_Adduct DNA Alkylation DNA DNA Mutation DNA Mutation DNA_Adduct->Mutation Miscoding during Replication

Metabolic activation pathway of N-Nitrosodibenzylamine.

Experimental Protocols for Genotoxicity Assessment

The genotoxicity of N-Nitrosodibenzylamine has been evaluated in various in vitro systems, including mammalian cell lines and bacteria. Below are summaries of commonly employed experimental methodologies.

Sister Chromatid Exchange (SCE) and Gene Mutation Assays in V79 Cells

Chinese hamster V79 cells are a well-established model for assessing mutagenicity and clastogenicity.

Methodology:

  • Cell Culture: V79 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Metabolic Activation: For experiments requiring metabolic activation, primary hepatocytes from rats or hamsters, or a liver S9 fraction, are co-incubated with the V79 cells and the test compound.[1]

  • Treatment: Cells are exposed to varying concentrations of N-Nitrosodibenzylamine (e.g., up to 25 µg/mL) for a defined period.[1]

  • Sister Chromatid Exchange (SCE) Assay: Following treatment, cells are cultured in the presence of bromodeoxyuridine (BrdU) to allow for the differential staining of sister chromatids. Metaphase spreads are then prepared and analyzed for the frequency of SCEs. A significant increase in SCE frequency indicates clastogenic or DNA-damaging potential.[1]

  • Gene Mutation Assay (HPRT Locus): To assess gene mutations, treated cells are cultured for a period to allow for the expression of mutations at a specific genetic locus, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. Cells are then plated in a selective medium containing a purine analog (e.g., 6-thioguanine) to identify mutant colonies.[1]

Experimental Data Summary:

Test SystemMetabolic ActivationConcentration Range (µg/mL)EndpointResultCitation(s)
V79 CellsHamster Hepatocytesup to 25SCESignificant elevation at 25 µg/mL[1]
V79 CellsNone, Hamster Hepatocytes25Gene Mutation (HPRT)Positive[1]
V79 CellsRat Hepatocytes10Gene Mutation (HPRT)Small but significant increase[1]
DNA Damage Assessment in Rat Hepatocytes (Alkaline Elution Assay)

Primary rat hepatocytes are a metabolically competent system widely used to study the genotoxicity of compounds that require metabolic activation. The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks.

Methodology:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from rats via collagenase perfusion of the liver.

  • Cell Culture and Treatment: Isolated hepatocytes are cultured and treated with various concentrations of N-nitrosamines. For other nitrosamines, concentrations have ranged from 0.1 mM to 32 mM with exposure times typically around 20 hours.[2][3]

  • Alkaline Elution: After treatment, cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is proportional to the number of single-strand breaks in the DNA.

  • Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified, often using a fluorescent dye.

Experimental Workflow:

Alkaline_Elution_Workflow cluster_workflow Alkaline Elution Assay Workflow Start Isolate & Culture Primary Rat Hepatocytes Treatment Treat with N-Nitrosodibenzylamine Start->Treatment Lysis Lyse Cells on Filter Treatment->Lysis Elution Alkaline Elution Lysis->Elution Quantification Quantify DNA in Fractions and on Filter Elution->Quantification Analysis Calculate Elution Rate (proportional to DNA breaks) Quantification->Analysis End Assess Genotoxicity Analysis->End

Workflow for the Alkaline Elution Assay.

References

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and drug development sectors, the precision and reliability of measurements are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful analytical technique for its sensitivity and specificity. However, the accuracy of LC-MS/MS quantification can be significantly influenced by several factors, including matrix effects, ionization suppression or enhancement, and variations in sample preparation and instrument response. To mitigate these variabilities, the use of stable isotope-labeled internal standards (SIL-IS), especially deuterated internal standards, has become the gold standard. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated internal standards in mass spectrometry.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[1] In IDMS, a known quantity of a deuterated analog of the analyte of interest is added to the sample at the earliest stage of the analytical process.[2][3] This "spike" is chemically identical to the analyte but has a different mass due to the substitution of hydrogen atoms with deuterium.

The fundamental principle of IDMS is that the deuterated internal standard and the native analyte behave identically during sample preparation, chromatography, and ionization.[4] Any loss of analyte during extraction, or any variation in ionization efficiency, will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

The key advantages of using deuterated internal standards include:

  • Compensation for Matrix Effects: Biological matrices like plasma and whole blood are complex and can significantly suppress or enhance the ionization of the analyte.[5][6] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, effectively normalizing the signal and improving data accuracy.[7][8]

  • Correction for Sample Preparation Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are accounted for by the consistent ratio of the analyte to the internal standard.

  • Improved Precision and Accuracy: By minimizing the impact of experimental variations, deuterated internal standards lead to enhanced precision (reproducibility) and accuracy (closeness to the true value) of the quantitative results.[7]

Logical Framework for Isotope Dilution Mass Spectrometry

G cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_data Data Analysis Analyte Analyte (A) Spiking Spiking Analyte->Spiking IS Deuterated Internal Standard (IS) IS->Spiking SamplePrep Sample Preparation (e.g., Protein Precipitation) Spiking->SamplePrep Known amount of IS added to sample LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio Measure Peak Area Ratio (Area_A / Area_IS) MS_Detection->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Principle of Isotope Dilution Mass Spectrometry.

Data Presentation: Performance of Deuterated Internal Standards in Immunosuppressant Analysis

The following tables summarize the quantitative performance data from a validated LC-MS/MS method for the simultaneous determination of five immunosuppressant drugs in human plasma using their respective deuterated internal standards.[8] This data exemplifies the high level of accuracy, precision, and linearity achievable with this methodology.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinear RangeCoefficient of Determination (r²)LLOQ (ng/mL)LLOQ Accuracy (%)
Cyclosporine A2 - 1250 ng/mL> 0.9972104 - 118
Tacrolimus0.5 - 42.2 ng/mL> 0.9970.5104 - 118
Sirolimus0.6 - 49.2 ng/mL> 0.9970.6104 - 118
Everolimus0.5 - 40.8 ng/mL> 0.9970.5104 - 118
Mycophenolic Acid0.01 - 7.5 µg/mL> 0.9970.01104 - 118
Data sourced from Buchwald et al., 2012.[8]

Table 2: Intra-Assay and Inter-Assay Precision and Accuracy

AnalyteConcentration LevelIntra-Assay CV (%)Intra-Assay Accuracy (%)Inter-Assay CV (%)Inter-Assay Accuracy (%)
Cyclosporine ALow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113
TacrolimusLow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113
SirolimusLow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113
EverolimusLow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113
Mycophenolic AcidLow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113
Data sourced from Buchwald et al., 2012.[8]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)
Cyclosporine A76.6 - 84
Tacrolimus76.6 - 84
Sirolimus76.6 - 84
Everolimus76.6 - 84
Mycophenolic Acid76.6 - 84
Data sourced from Buchwald et al., 2012. The use of deuterated internal standards effectively compensated for matrix effects.[8]

Experimental Protocols: A Case Study in Immunosuppressant Quantification

The following is a detailed methodology for the simultaneous quantification of Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, and Mycophenolic Acid in human plasma, adapted from Buchwald et al. (2012).[8]

1. Preparation of Internal Standard Working Solution

  • A stock solution of the deuterated internal standards (CSA-d4, TAC-13C-d2, SIR-13C-d3, EVE-d4, and MPA-d3) is prepared in methanol.

  • A daily working solution is prepared by diluting the stock solution in a mixture of methanol and 0.1 M zinc sulfate solution. The final concentrations are adjusted to correspond to the area under the curve (AUC) of a mid-range calibrator.[8]

2. Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of plasma sample (calibrator, quality control, or unknown), add 100 µL of the internal standard working solution.

  • Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18-phenyl-hexyl column is used for chromatographic separation.[8]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate for analytical LC is in the range of 0.2-0.6 mL/min.

    • Injection Volume: 10-20 µL of the supernatant.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

4. Data Acquisition and Quantification

  • The peak areas of the analyte and the deuterated internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.

  • The concentration of the unknown samples is determined from the calibration curve using the measured peak area ratio.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Add_IS Add 100 µL IS Working Solution (Methanol/Zinc Sulfate) Plasma->Add_IS Vortex Vortex (10s) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (C18-phenyl-hexyl column) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS Integrate Integrate Peak Areas MS->Integrate Calculate_Ratio Calculate Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify

Bioanalytical Workflow for Immunosuppressant Quantification.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust solution to the challenges posed by complex biological matrices and procedural variability. The implementation of isotope dilution mass spectrometry, as demonstrated in the provided case study, is crucial for reliable therapeutic drug monitoring and is a fundamental component of regulated bioanalytical method validation in drug development. As the demand for highly sensitive and accurate analytical methods continues to grow, the role of deuterated internal standards will remain central to the generation of high-quality, defensible data in the scientific community.

References

The Sentinel in Nitrosamine Analysis: A Technical Guide to N-Nitrosodibenzylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive nature of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and reliable analytical methods. Central to the accuracy of these methods is the use of isotopically labeled internal standards. This technical guide provides an in-depth exploration of the role and application of N-Nitrosodibenzylamine-d4 as a crucial internal standard in the quantitative analysis of nitrosamine impurities.

The Critical Role of Internal Standards in Nitrosamine Analysis

Quantitative analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to variations in sample preparation, injection volume, and instrument response. Internal standards are compounds added in a known, constant amount to all samples, calibration standards, and quality control samples. They are chemically similar to the analytes of interest but are isotopically labeled, making them distinguishable by the mass spectrometer.

The primary functions of an internal standard like this compound are to:

  • Correct for Analyte Loss: Compensate for the loss of target nitrosamines during sample extraction and preparation.

  • Normalize for Matrix Effects: Mitigate the ion suppression or enhancement effects caused by the sample matrix, which can significantly impact the accuracy of quantification.

  • Account for Instrument Variability: Correct for fluctuations in instrument performance, such as injection volume inconsistencies and changes in ionization efficiency.

Deuterated standards, such as this compound, are commonly used because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during chromatographic separation and ionization. The mass difference due to the deuterium atoms allows for their distinct detection by the mass spectrometer.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is paramount for its effective implementation in analytical methods.

PropertyValue
Chemical Name N,N-bis(phenylmethyl-d2)nitrous amide
CAS Number 20002-23-7
Molecular Formula C₁₄H₁₀D₄N₂O
Molecular Weight 230.30 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in organic solvents like methanol, acetonitrile, and chloroform.

Experimental Protocol: Quantification of Nitrosamines using this compound

This section outlines a general experimental protocol for the analysis of nitrosamine impurities in a drug substance using LC-MS/MS with this compound as an internal standard. This protocol is a composite of established methodologies and should be adapted and validated for specific drug products and analytical instrumentation.

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standards of target nitrosamines

  • Drug substance/product for analysis

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and vials

  • Vortex mixer and centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (e.g., 1 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to prepare a stock solution.

Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Dilute the IS stock solution with an appropriate solvent (e.g., methanol/water mixture) to achieve the desired working concentration.

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target nitrosamine reference standards into a blank matrix (a sample of the drug product known to be free of nitrosamines). Add a constant volume of the Working IS Solution to each calibration standard.

Sample Preparation:

  • Accurately weigh a known amount of the drug substance (e.g., 100 mg) into a centrifuge tube.

  • Add a defined volume of the Working IS Solution (containing this compound).

  • Add an appropriate extraction solvent (e.g., methanol).

  • Vortex the sample for a specified time (e.g., 10 minutes) to ensure thorough extraction.

  • Centrifuge the sample to pellet any undissolved material.

  • Filter the supernatant through a syringe filter into an LC-MS vial for analysis.

LC-MS/MS Analytical Conditions

The following are typical starting conditions that should be optimized for the specific analytes and instrumentation.

ParameterTypical Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A suitable gradient to resolve target nitrosamines from the drug substance and other matrix components.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is often preferred for less polar, more volatile nitrosamines.
Acquisition Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry and MRM Transitions

The high selectivity and sensitivity of tandem mass spectrometry are achieved through Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of the analyte. This precursor ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific product ion.

MRM Transitions for this compound:

The exact MRM transitions for this compound should be determined empirically by infusing a standard solution into the mass spectrometer to identify the most abundant and stable precursor and product ions. However, based on the known fragmentation patterns of nitrosamines, the following are the most probable transitions:

Analyte (Internal Standard)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound231.293.1To be optimized
201.2To be optimized
  • Precursor Ion [M+H]⁺ (m/z 231.2): This represents the protonated molecule of this compound.

  • Product Ion (m/z 93.1): This likely corresponds to the deuterated benzyl cation ([C₇H₅D₂]⁺), a stable fragment.

  • Product Ion (m/z 201.2): This corresponds to the loss of the nitroso group ([M+H-NO]⁺).

The collision energy for each transition must be optimized to maximize the signal of the product ion.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of nitrosamine analysis and the relationship between the analyte and the internal standard.

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Solvent Extraction Spike_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration Centrifuge->Filter LC_Separation Chromatographic Separation Filter->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A high-level workflow for nitrosamine analysis.

Analyte_IS_Relationship Analyte Target Nitrosamine Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: The logical relationship for quantification using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of nitrosamine impurities in pharmaceutical products. Its chemical similarity to potential nitrosamine analytes ensures it effectively compensates for variations in sample preparation and instrument response. By following a well-defined and validated experimental protocol, researchers and drug development professionals can leverage the power of this internal standard to ensure the safety and quality of pharmaceutical products, meeting the stringent requirements of regulatory agencies worldwide.

References

Technical Guide: N-Nitrosodibenzylamine-d4 for Research and Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nitrosodibenzylamine-d4, a critical reference material for the accurate detection and quantification of nitrosamine impurities in pharmaceutical products and research applications. This document outlines supplier information, purchasing details, and a comprehensive, representative experimental protocol for its use in analytical testing.

Introduction to this compound

This compound is the deuterated form of N-Nitrosodibenzylamine, a member of the nitrosamine class of compounds. Nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens. Their presence in pharmaceutical products is a significant concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the United States Pharmacopeia (USP).

The use of isotopically labeled internal standards, such as this compound, is essential for the development of robust and accurate analytical methods to detect and quantify these impurities at trace levels. The deuterium labeling provides a distinct mass spectrometric signature, allowing it to be differentiated from the non-labeled analyte while behaving chemically similarly during sample preparation and analysis. This ensures high precision and accuracy in analytical measurements.

Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. The following table summarizes key purchasing information from a selection of vendors. Purity and available quantities may vary, and it is recommended to request a certificate of analysis (CoA) from the supplier for detailed quality control specifications.

SupplierCAS NumberMolecular FormulaCatalog Number (Example)
Pharmaffiliates20002-23-7C₁₄H₁₀D₄N₂OPA STI 068490[1]
Simson Pharma Limited20002-23-7C₁₄H₁₀D₄N₂ON440053[2]
Aquigen Bio Sciences20002-23-7C₁₄H₁₀D₄N₂OAQ-N011551[3]
LGC Standards20002-23-7C₁₄D₄H₁₀N₂OTRC-N525453[4]
Santa Cruz Biotechnology20002-23-7C₁₄H₁₀D₄N₂Osc-213197
ForenapNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocol: Quantification of Nitrosamine Impurities using LC-MS/MS

This section provides a detailed, representative experimental protocol for the quantification of nitrosamine impurities in a drug substance or product using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure accuracy and precision. This protocol is based on guidelines provided by the USP and other regulatory bodies for the analysis of nitrosamines.[1][2][3][4][5][6]

Materials and Reagents
  • Reference Standards: N-Nitrosodibenzylamine and other relevant nitrosamine standards.

  • Internal Standard: this compound.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Matrix: Drug substance or drug product to be tested.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Standard and Sample Preparation
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target nitrosamine analytes into a blank matrix (a sample of the drug product known to be free of nitrosamines). Add a fixed concentration of the this compound internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the drug substance or product.

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Spike the sample with the this compound internal standard solution to a final concentration consistent with the calibration standards.

    • Vortex and sonicate the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters that should be optimized for the specific analytes and matrix.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile (50:50, v/v).

  • Gradient Elution: A suitable gradient to separate the target analytes from the matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive ESI or APCI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for each nitrosamine and the internal standard must be determined and optimized.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of the nitrosamine impurity in the test sample by interpolating its peak area ratio from the calibration curve.

  • Calculate the final concentration of the impurity in the original drug substance or product, taking into account the initial sample weight and dilution factors.

Visualizations

General Structure of N-Nitrosamines

G cluster_nitrosamine General Structure of N-Nitrosamine R1 R1 N1 N R1->N1 N2 N N1->N2 R2 R2 R2->N1 O O N2->O G cluster_workflow Workflow for Nitrosamine Impurity Analysis A Sample Weighing and Dissolution B Spiking with this compound (Internal Standard) A->B C Sample Clarification (Centrifugation/Filtration) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Reporting E->F

References

Methodological & Application

Application Note: High-Sensitivity Analysis of N-Nitrosodibenzylamine in Pharmaceutical Materials Using GC-MS with N-Nitrosodibenzylamine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of the potential genotoxic impurity, N-Nitrosodibenzylamine (NDBA), in active pharmaceutical ingredients (APIs) and finished drug products. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with N-Nitrosodibenzylamine-d4 as a deuterated internal standard to ensure accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) protocol. This method is intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for the presence of these impurities in pharmaceutical products. Accurate and sensitive analytical methods are therefore essential for the detection and quantification of nitrosamines at trace levels.[1]

N-Nitrosodibenzylamine is a potential nitrosamine impurity that can form during the synthesis or storage of certain drug substances. This application note describes a GC-MS method for the analysis of N-Nitrosodibenzylamine, employing this compound as an internal standard. The use of a deuterated internal standard is critical for compensating for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.[2]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_is Add this compound Internal Standard weigh->add_is extract Liquid-Liquid Extraction with Dichloromethane add_is->extract concentrate Concentrate Extract extract->concentrate inject Inject Sample concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the analysis of N-Nitrosodibenzylamine.

Experimental Protocols

Reagents and Materials
  • N-Nitrosodibenzylamine analytical standard

  • This compound internal standard

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Sodium Sulfate, anhydrous

  • Deionized water

  • 15 mL centrifuge tubes

  • Volumetric flasks

  • Syringe filters (0.22 µm PTFE)

  • GC vials with inserts

Standard and Sample Preparation

2.1. Standard Stock Solutions (100 µg/mL)

  • Accurately weigh approximately 10 mg of N-Nitrosodibenzylamine and this compound into separate 100 mL volumetric flasks.

  • Dissolve and dilute to volume with methanol. These stock solutions should be stored at -20°C and protected from light.[3]

2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the N-Nitrosodibenzylamine stock solution with dichloromethane to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

  • Spike each working standard with the this compound internal standard to a final concentration of 20 ng/mL.

2.3. Sample Preparation

  • Accurately weigh approximately 500 mg of the powdered drug substance or finished product into a 15 mL centrifuge tube.

  • Add 5.0 mL of deionized water and vortex for 1 minute to dissolve or suspend the sample.

  • Add 50 µL of a 1 µg/mL this compound internal standard solution.

  • Add 5.0 mL of dichloromethane to the tube.

  • Vortex for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent[4]

  • Column: Agilent J&W DB-1701 GC capillary column (30 m x 0.25 mm, 1.0 µm) or equivalent[4]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Pulsed Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosodibenzylamine226.191.115
N-Nitrosodibenzylamine226.1106.110
This compound 230.1 95.1 15
This compound 230.1 110.1 10

Note: The proposed MRM transitions are based on the structure of N-Nitrosodibenzylamine and common fragmentation patterns of nitrosamines. The precursor ion for the d4-labeled standard is increased by 4 amu. The product ions correspond to the tropylium cation (C7H7+) and a fragment containing the benzyl group and the nitrogen atom. These transitions should be optimized on the specific instrument being used.

Data Presentation and Performance

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
N-Nitrosodibenzylamine1 - 100> 0.9980.31.0

Table 2: Accuracy and Precision

Spiked Concentration (ng/g)Mean Recovery (%)RSD (%)
2.098.54.2
20.0101.23.1
80.099.82.5

The acceptance criteria for recovery are typically between 70% and 130%, with a relative standard deviation (RSD) of less than 15%.[4]

Logical Relationship Diagram

The following diagram illustrates the logical relationship for the quantification of N-Nitrosodibenzylamine using an internal standard.

quantification_logic cluster_analyte Analyte (NDBA) cluster_is Internal Standard (NDBA-d4) cluster_calibration Calibration Curve cluster_result Final Result peak_area_analyte Peak Area of NDBA response_ratio Response Ratio (Area_NDBA / Area_NDBA-d4) peak_area_analyte->response_ratio peak_area_is Peak Area of NDBA-d4 peak_area_is->response_ratio conc_is Known Concentration of NDBA-d4 final_conc Calculated Concentration of NDBA in Sample conc_is->final_conc calibration_curve Plot of Response Ratio vs. NDBA Concentration response_ratio->calibration_curve calibration_curve->final_conc

Caption: Logic for internal standard quantification.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of N-Nitrosodibenzylamine in pharmaceutical materials. The use of this compound as an internal standard ensures high accuracy and precision, meeting the stringent requirements of regulatory agencies. The simple and effective sample preparation protocol makes this method suitable for routine quality control testing.

References

Application Notes and Protocols for Environmental Analysis of Nitrosamines using N-Nitrosodibenzylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1] These compounds can form in the environment through various chemical processes and are often found as contaminants in water, soil, and air.[2] Their presence, even at trace levels, necessitates highly sensitive and accurate analytical methods for detection and quantification to ensure environmental safety and regulatory compliance.

This document provides detailed application notes and protocols for the environmental analysis of nitrosamines, specifically focusing on the use of N-Nitrosodibenzylamine-d4 as an internal standard. The use of isotopically labeled internal standards, such as this compound, is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[3][4] While less common than other deuterated nitrosamines like NDMA-d6, this compound can serve as a valuable tool in analytical workflows.

Analytical Approaches

The primary analytical techniques for nitrosamine analysis are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] LC-MS/MS is often preferred for its ability to analyze a wider range of nitrosamines, including those that are less volatile or thermally labile.[6] Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the sample matrix.[7]

Experimental Protocols

Protocol 1: Analysis of Nitrosamines in Water by SPE and LC-MS/MS

This protocol outlines a method for the determination of various nitrosamines in drinking water and wastewater, adapted from established methods like USEPA Method 521.[8][9] this compound is used as an internal standard to ensure accurate quantification.

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation of nitrosamines.[10] If not analyzed immediately, adjust the sample pH to < 3 with a suitable acid and store at 4°C.

  • Internal Standard Spiking: To a 500 mL water sample, add a known concentration of this compound solution (e.g., 20 µg/L).[9] Also, spike with a mixture of other deuterated nitrosamine standards if a broader range of analytes is being quantified.[11]

  • SPE Cartridge Conditioning: Use a graphitized carbon-based SPE cartridge. Condition the cartridge by passing methanol followed by deionized water.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with deionized water to remove any remaining interfering substances.

  • Elution: Elute the retained nitrosamines from the cartridge with a suitable solvent, such as dichloromethane or a mixture of methanol and dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The final extract is now ready for LC-MS/MS analysis.[8]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for analysis.[6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.[9]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is commonly employed.[9]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[8]

    • Injection Volume: 10-100 µL.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode using atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI) is generally preferred for nitrosamines.[8][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target nitrosamine and the internal standard (this compound) are monitored.

3. Quality Control

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target nitrosamines and a constant concentration of this compound. The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[8]

  • Method Blank: Analyze a blank sample (deionized water) through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Sample (LCS): Analyze a spiked blank sample with a known concentration of nitrosamines to assess the accuracy and recovery of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze spiked environmental samples to evaluate the effect of the sample matrix on the analytical results.

Data Presentation

The following tables summarize typical quantitative data for the analysis of common nitrosamines in water, which can be expected when using a robust analytical method with an appropriate internal standard like this compound.

Table 1: Typical Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Nitrosamines in Water

NitrosamineMDL (ng/L)LOQ (ng/L)
N-Nitrosodimethylamine (NDMA)0.2 - 1.00.6 - 3.0
N-Nitrosodiethylamine (NDEA)0.3 - 1.50.9 - 4.5
N-Nitrosodi-n-propylamine (NDPA)0.2 - 1.20.6 - 3.6
N-Nitrosodi-n-butylamine (NDBA)0.4 - 2.01.2 - 6.0
N-Nitrosopyrrolidine (NPYR)0.5 - 2.51.5 - 7.5
N-Nitrosopiperidine (NPIP)0.3 - 1.80.9 - 5.4

Data compiled from multiple sources indicating typical performance of LC-MS/MS methods.[7][11]

Table 2: Typical Recovery and Precision Data for Nitrosamine Analysis in Water

NitrosamineSpiked Concentration (ng/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
NDMA5085 - 110< 10
NDEA5080 - 115< 10
NDPA5090 - 105< 8
NDBA5075 - 120< 12
NPYR5080 - 110< 11
NPIP5085 - 115< 9

Data represents typical performance criteria for environmental analytical methods.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the environmental analysis of nitrosamines.

Nitrosamine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Water Sample) Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->Spiking SPE 3. Solid-Phase Extraction (Concentration & Cleanup) Spiking->SPE Elution 4. Elution SPE->Elution Concentration 5. Concentration Elution->Concentration LC_MSMS 6. LC-MS/MS Analysis Concentration->LC_MSMS Data_Acquisition 7. Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification 8. Quantification (Internal Standard Calibration) Data_Acquisition->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Workflow for Nitrosamine Analysis in Environmental Samples.

This comprehensive guide provides the necessary framework for researchers and scientists to develop and implement robust analytical methods for the determination of nitrosamines in environmental matrices using this compound as an internal standard. Adherence to these protocols and quality control measures will ensure the generation of high-quality, reliable data for environmental monitoring and risk assessment.

References

Application Notes and Protocols for Preparing Calibration Curves with N-Nitrosodibenzylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. Regulatory agencies worldwide have set stringent limits for the presence of these impurities in drug products. Accurate and sensitive analytical methods are therefore crucial for the quantification of N-nitrosamines at trace levels. The use of stable isotope-labeled internal standards is a widely accepted approach to improve the accuracy and precision of such quantitative methods, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the preparation of calibration curves using N-Nitrosodibenzylamine-d4 as an internal standard for the analysis of N-Nitrosodibenzylamine or other related nitrosamine impurities. This compound is a deuterated analog of N-Nitrosodibenzylamine and serves as an ideal internal standard as it co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thus compensating for variations in sample preparation and instrument response.[1]

These guidelines are intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Key Applications

This compound is primarily used as an internal standard in analytical methods for the following applications:

  • Quantitative analysis of N-Nitrosodibenzylamine impurity: In active pharmaceutical ingredients (APIs) and finished drug products.

  • Method validation: To assess the accuracy, precision, and linearity of analytical procedures for nitrosamine determination.

  • Quality control (QC) applications: For routine monitoring of nitrosamine levels in manufacturing processes.[2]

Experimental Protocols

This section outlines the detailed methodology for preparing calibration curves for the quantification of a target nitrosamine analyte (in this example, N-Nitrosodibenzylamine) using this compound as an internal standard.

Materials and Reagents
  • N-Nitrosodibenzylamine (analyte) reference standard

  • This compound (internal standard), CAS No: 20002-23-7[3][4]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

Preparation of Stock Solutions

1. Analyte Stock Solution (100 µg/mL):

  • Accurately weigh approximately 5.0 mg of N-Nitrosodibenzylamine reference standard.

  • Dissolve the standard in a 50 mL volumetric flask with methanol and bring to volume.

  • This stock solution should be stored at 2-8°C and protected from light. The stability of the solution should be established based on laboratory-specific procedures.

2. Internal Standard (IS) Stock Solution (100 µg/mL):

  • Accurately weigh approximately 5.0 mg of this compound.

  • Dissolve the standard in a 50 mL volumetric flask with methanol and bring to volume.

  • Store the IS stock solution under the same conditions as the analyte stock solution.

Preparation of Working Solutions

1. Analyte Intermediate Stock Solution (1 µg/mL):

  • Pipette 1.0 mL of the 100 µg/mL analyte stock solution into a 100 mL volumetric flask.

  • Dilute to volume with methanol.

2. Internal Standard Working Solution (10 ng/mL):

  • Perform a serial dilution of the 100 µg/mL IS stock solution to obtain a final concentration of 10 ng/mL. For example, dilute 100 µL of the IS stock solution to 10 mL with methanol to get a 1 µg/mL solution, and then dilute 100 µL of this intermediate solution to 10 mL to get the 10 ng/mL working solution. The concentration of the internal standard should be optimized based on the expected analyte concentration and instrument response.

Preparation of Calibration Curve Standards

To construct the calibration curve, a series of standards with varying concentrations of the analyte and a constant concentration of the internal standard are prepared.

  • Label a series of autosampler vials for each calibration level (e.g., CAL-1 to CAL-7).

  • Add 50 µL of the 10 ng/mL Internal Standard Working Solution to each vial.

  • Add the appropriate volume of the 1 µg/mL Analyte Intermediate Stock Solution to each vial as detailed in the table below.

  • Bring the final volume in each vial to 1.0 mL with a 50:50 (v/v) mixture of methanol and water.

Table 1: Preparation of Calibration Curve Standards

Calibration LevelVolume of Analyte Intermediate Stock (1 µg/mL) (µL)Volume of IS Working Solution (10 ng/mL) (µL)Final Volume (mL)Final Analyte Concentration (ng/mL)Final IS Concentration (ng/mL)
CAL-10.5501.00.50.5
CAL-21.0501.01.00.5
CAL-32.5501.02.50.5
CAL-45.0501.05.00.5
CAL-510.0501.010.00.5
CAL-625.0501.025.00.5
CAL-750.0501.050.00.5

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of N-Nitrosodibenzylamine using this compound as an internal standard. These parameters should be optimized for the specific instrument being used.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Condition
LC System
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
GradientStart with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Precursor Ion ([M+H]⁺) - Analytem/z 227.1
Precursor Ion ([M+H]⁺) - ISm/z 231.1
Product Ions (Q3) - AnalyteTo be determined by infusion and fragmentation of the standard. Common fragments for nitrosamines include loss of the nitroso group (-N=O) or cleavage of the N-N bond.
Product Ions (Q3) - ISTo be determined by infusion and fragmentation of the standard.
Collision EnergyTo be optimized for each transition.
Dwell Time50-100 ms

Data Presentation and Evaluation

The calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 3: Example Calibration Curve Data

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.512,500250,0000.050
1.025,200251,0000.100
2.563,000252,0000.250
5.0126,000251,5000.501
10.0253,000252,5001.002
25.0632,500253,0002.500
50.01,260,000252,0005.000

The linearity of the calibration curve should be evaluated using linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable for trace analysis.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis stock_analyte Analyte Stock (100 µg/mL) working_analyte Analyte Working (1 µg/mL) stock_analyte->working_analyte Dilute stock_is IS Stock (d4) (100 µg/mL) working_is IS Working (10 ng/mL) stock_is->working_is Dilute cal_standards Calibration Standards (0.5-50 ng/mL Analyte, 0.5 ng/mL IS) working_analyte->cal_standards Combine & Dilute working_is->cal_standards Combine & Dilute lcms LC-MS/MS Analysis cal_standards->lcms Inject data_proc Data Processing (Peak Integration) lcms->data_proc cal_curve Calibration Curve (Area Ratio vs. Conc.) data_proc->cal_curve quant Quantification of Unknown Samples cal_curve->quant

Caption: Experimental workflow for calibration curve preparation and analysis.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs analyte Analyte Standard (N-Nitrosodibenzylamine) prep Prepare Stock & Working Solutions analyte->prep is Internal Standard (this compound) is->prep solvents LC-MS Grade Solvents solvents->prep cal_prep Prepare Calibration Series (Analyte Dilution with Constant IS) prep->cal_prep analysis LC-MS/MS Analysis (MRM Mode) cal_prep->analysis peak_areas Peak Areas (Analyte & IS) analysis->peak_areas area_ratio Peak Area Ratio (Analyte/IS) peak_areas->area_ratio cal_curve Linear Calibration Curve (r² > 0.99) area_ratio->cal_curve quant_result Accurate Quantification of Analyte in Unknown Samples cal_curve->quant_result

Caption: Logical relationship from standards to quantitative results.

Safety Precautions

N-Nitrosamines are potent carcinogens and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] Consult the Safety Data Sheet (SDS) for N-Nitrosodibenzylamine and this compound before handling. All waste should be disposed of in accordance with local regulations for hazardous materials.

References

Standard Operating Procedure for the Quantitative Analysis of N-Nitrosodibenzylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of N-Nitrosodibenzylamine-d4 in drug substances using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of N-Nitrosodibenzylamine (NDBA) and is often used as an internal standard for the quantification of NDBA and other nitrosamine impurities in pharmaceutical products.

Scope and Applicability

This SOP is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products. It describes the materials, equipment, and procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) for the separation of this compound from the sample matrix, followed by detection and quantification using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity and sensitivity of LC-MS/MS make it suitable for the trace-level analysis of nitrosamine impurities.

Materials and Reagents

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance for analysis

Equipment

  • HPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • HPLC vials

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve. A typical concentration range for the calibration curve is 0.1 ng/mL to 100 ng/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 10 mL of methanol).

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 15 minutes to facilitate the extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of nitrosamines. These should be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
10.01090
10.1955
15.0955

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+) or APCI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound231.193.11003020
This compound (Qualifier)231.1108.11003015

Note: The MRM transitions are predicted based on the fragmentation of N-Nitrosodibenzylamine and the addition of 4 daltons for the deuterium atoms. These should be confirmed and optimized on the specific mass spectrometer being used.

Data Presentation and Quantitative Analysis

The concentration of this compound in the samples is determined by constructing a calibration curve from the peak areas of the working standard solutions. The linearity of the calibration curve should be evaluated, and a regression analysis should be performed.

Table 5: Representative Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.9950.998
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.15 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 10%

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ref_std This compound Reference Standard stock_sol Primary Stock Solution (100 µg/mL in Methanol) ref_std->stock_sol work_std Working Standard Solutions (0.1 - 100 ng/mL) stock_sol->work_std hplc_vial HPLC Vial work_std->hplc_vial drug_sub Drug Substance extraction Extraction with Methanol, Vortex, and Sonicate drug_sub->extraction centrifuge Centrifugation extraction->centrifuge filter_sample Filtration (0.22 µm) centrifuge->filter_sample filter_sample->hplc_vial lc_separation HPLC Separation (C18 Column) hplc_vial->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection raw_data Raw Data Acquisition ms_detection->raw_data calibration_curve Calibration Curve Construction raw_data->calibration_curve quantification Quantification of This compound calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for the quantitative analysis of this compound.

Safety Precautions

  • N-Nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

  • Dispose of all waste containing nitrosamines according to institutional and local regulations for hazardous chemical waste.

Troubleshooting & Optimization

Technical Support Center: N-Nitrosodibenzylamine-d4 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nitrosodibenzylamine-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the recovery of this internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery of this compound in our LC-MS/MS analysis. What are the potential causes?

A1: Poor recovery of this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are:

  • Sample Preparation: Inefficient extraction from the sample matrix is a common cause. This could be due to the choice of extraction solvent, pH of the sample, or the extraction technique itself (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]). Inadequate mixing or sonication during extraction can also lead to poor recovery.[1]

  • Analyte Instability: this compound, like other nitrosamines, can be susceptible to degradation under certain conditions. Exposure to light (photodegradation), inappropriate pH during sample storage or preparation, and elevated temperatures can all contribute to the loss of the internal standard.[2][3][4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and a lower-than-expected signal.[1] Even with a deuterated internal standard, differential matrix effects can occur.

  • Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, incorrect instrument parameters, or issues with the autosampler, can lead to inconsistent and low signal intensity.

Q2: How does pH affect the stability and recovery of this compound during sample preparation?

A2: The pH of your sample and extraction solutions can significantly impact the stability of this compound. Generally, nitrosamines are more susceptible to degradation under acidic conditions, particularly when exposed to UV light.[3] While the nitrosation process (formation of nitrosamines) is often favored in acidic environments (pH 3-5), the stability of already-formed nitrosamines can also be compromised.[5][6][7] It has been observed that a pH greater than 7 is generally considered low-risk for nitrosamine formation and can contribute to better stability.[5] Therefore, it is crucial to control the pH throughout your sample preparation process to minimize degradation.

Q3: What are the best practices for storing and handling this compound to prevent degradation?

A3: To ensure the integrity of your this compound internal standard, follow these best practices:

  • Protection from Light: Store stock solutions and samples in amber vials or protect them from light using aluminum foil to prevent photodegradation.[2] Nitrosamines are known to degrade when exposed to UV light.[3][4]

  • Temperature Control: Store stock solutions at the recommended temperature, typically -20°C, under an inert atmosphere.[8] Avoid repeated freeze-thaw cycles.

  • pH Considerations: When preparing working solutions or adding the internal standard to samples, be mindful of the pH. If possible, maintain a neutral to slightly basic pH to enhance stability.

  • Solvent Choice: N-Nitrosodibenzylamine is slightly soluble in chloroform and methanol.[8] Ensure it is fully dissolved in a compatible solvent for your stock and working solutions.

Q4: We suspect matrix effects are causing low recovery. How can we diagnose and mitigate this?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[1] Here’s how to address this:

  • Diagnosis:

    • Post-column infusion: Infuse a constant flow of this compound into the MS while injecting a blank matrix extract. A dip in the signal at the retention time of interfering components indicates ion suppression.

    • Matrix effect study: Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix. A significant difference suggests a matrix effect.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Enhance your sample preparation to remove more of the interfering matrix components. This could involve optimizing your LLE or SPE protocol or using a more selective SPE sorbent.

    • Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This might involve changing the column, mobile phase composition, or gradient profile.

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

    • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for some compounds.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor recovery of this compound.

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Investigation Phase cluster_Solutions Potential Solutions cluster_End Resolution start Poor Recovery of This compound check_stability 1. Review Storage & Handling Conditions start->check_stability check_prep 2. Evaluate Sample Preparation Protocol start->check_prep check_matrix 3. Investigate Matrix Effects start->check_matrix check_instrument 4. Verify LC-MS/MS System Performance start->check_instrument solution_stability Optimize Storage: - Protect from light - Control temperature - Check pH of solutions check_stability->solution_stability Degradation Suspected solution_prep Refine Extraction: - Optimize solvent/pH - Test LLE vs. SPE - Ensure adequate mixing check_prep->solution_prep Inefficient Extraction solution_matrix Mitigate Matrix Effects: - Improve sample cleanup - Enhance chromatographic separation - Dilute sample check_matrix->solution_matrix Ion Suppression Detected solution_instrument Instrument Maintenance: - Clean ion source - Check system suitability - Verify parameters check_instrument->solution_instrument System Issue Identified end Recovery Improved solution_stability->end solution_prep->end solution_matrix->end solution_instrument->end

Caption: A flowchart for troubleshooting poor recovery of this compound.

Quantitative Data Summary

The following table summarizes typical recovery ranges observed for nitrosamines using different sample preparation techniques. While not all data is specific to this compound, it provides a general benchmark for expected performance.

Sample MatrixExtraction MethodNitrosamines StudiedTypical Recovery Range (%)
Drinking WaterSPE (Coconut Charcoal)NDMA, NDEA, and others63 - 87
Drinking Water & WastewaterSPEEight nitrosamines68 - 83
Sartan Drug SubstanceLLENDMA, NDEA, and others80 - 120[9]
Metformin Drug SubstanceLLE15 nitrosamines70 - 130
Antitussive SyrupsSPENDMA, NDEA, and others90 - 120[10]
Various Drug ProductsLLE (with water and methylene chloride)13 nitrosamines70 - 130[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Nitrosamines in Drug Substances

This protocol is a general guideline and may require optimization for your specific drug substance.

1. Sample Preparation:

  • Weigh 250 mg of the ground drug substance into a 15 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution (e.g., 250 µL of a 400 ng/mL solution).[9]

  • Add 250 µL of methanol and sonicate for 5 minutes to facilitate initial extraction.[9]

  • Add 4.5 mL of deionized water and sonicate for another 5 minutes.[9]

2. Extraction:

  • Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane).

  • Vortex or shake vigorously for a specified time (e.g., 10-15 minutes) to ensure thorough mixing and partitioning of the analytes into the organic layer.

  • Centrifuge the sample at a sufficient speed and duration (e.g., 3000 x g for 5 minutes) to achieve phase separation.[9]

3. Sample Concentration and Reconstitution:

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water mixture) compatible with your LC-MS/MS mobile phase.

4. Analysis:

  • Filter the reconstituted sample through a 0.22 µm filter (e.g., PVDF) before injection into the LC-MS/MS system.[9]

Protocol 2: Solid-Phase Extraction (SPE) for Nitrosamines in Aqueous Samples

This protocol is based on methods for extracting nitrosamines from water and may be adapted for aqueous extracts of drug products.

1. SPE Cartridge Conditioning:

  • Condition an SPE cartridge (e.g., coconut charcoal or a polymeric sorbent) by sequentially passing through the following solvents:

    • Methanol

    • Dichloromethane

    • Methanol

    • Ultrapure water

2. Sample Loading:

  • Load the aqueous sample (to which this compound has been added) onto the conditioned SPE cartridge at a controlled flow rate.

3. Washing:

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

4. Drying:

  • Dry the cartridge thoroughly under a stream of nitrogen to remove any residual water.

5. Elution:

  • Elute the retained nitrosamines with a suitable organic solvent (e.g., dichloromethane or methanol).

6. Concentration and Reconstitution:

  • Evaporate the eluate to dryness and reconstitute in a known volume of a solvent compatible with your analytical method.

7. Analysis:

  • Filter the sample before injection into the LC-MS/MS system.

References

addressing peak shape issues with N-Nitrosodibenzylamine-d4 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common peak shape issues encountered during the chromatographic analysis of N-Nitrosodibenzylamine-d4.

Troubleshooting Guide

Poor peak shape in chromatography can compromise the accuracy and precision of quantification. The following guide addresses common peak shape problems such as tailing, fronting, and split peaks that may be observed for this compound.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions This compound, although a weak base, may interact with acidic silanol groups on the silica-based stationary phase. Use an end-capped column: Select a column with high-density end-capping to minimize exposed silanol groups.Lower mobile phase pH: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase. Reduce injection volume: Decrease the volume of the sample injected onto the column.Dilute the sample: Lower the concentration of this compound in your sample.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Use a guard column: Protect the analytical column from strongly retained sample components.Flush the column: Use a strong solvent to wash the column.Replace the column: If the problem persists, the column may be irreversibly damaged.
Inappropriate Sample Solvent If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase.Use a weaker solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
Q2: I am observing peak fronting for this compound. What could be the issue?

Peak fronting is the inverse of tailing, with the initial part of the peak being broader than the trailing part.

Potential Causes and Solutions:

CauseRecommended Solution
Column Overload Similar to tailing, injecting a sample that is too concentrated can lead to fronting. Decrease sample concentration: Dilute the sample.Reduce injection volume: Inject a smaller volume of the sample.
Poorly Packed Column or Void Formation A void at the column inlet or channeling in the packed bed can distort the peak shape. Reverse flush the column: This may sometimes resolve minor issues at the inlet frit.Replace the column: If a void has formed, the column usually needs to be replaced.
Sample Solvent Effects Injecting a large volume of a sample dissolved in a solvent significantly weaker than the mobile phase can sometimes cause fronting. Match sample solvent to mobile phase: Prepare the sample in the mobile phase.
Q3: My this compound peak is split or has a shoulder. What should I do?

Split peaks appear as two or more closely eluting peaks for a single analyte.

Potential Causes and Solutions:

CauseRecommended Solution
Partially Blocked Column Frit Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly. Install an in-line filter: Place a filter before the column to trap particulates.Filter samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.Reverse flush the column: This may dislodge particles from the frit.
Column Void or Channeling A void at the head of the column can cause the sample band to split. Replace the column: This is the most common solution for a column void.
Sample Solvent Incompatibility A large mismatch between the sample solvent and the mobile phase can lead to peak splitting, especially with large injection volumes. Dissolve sample in mobile phase: This is the ideal scenario.Reduce injection volume: A smaller injection volume is less likely to cause distortion.
Co-elution with an Interfering Peak A closely eluting impurity can appear as a shoulder or a split peak. Optimize the separation: Adjust the mobile phase composition or gradient to resolve the two peaks.Use a higher efficiency column: A column with smaller particles or a longer length can improve resolution.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak shape issues with this compound.

TroubleshootingWorkflow start Start: Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing check_silanol Check for secondary silanol interactions is_tailing->check_silanol Yes is_fronting Is the peak fronting? is_tailing->is_fronting No use_endcapped Use end-capped column / Lower mobile phase pH check_silanol->use_endcapped check_overload_tailing Check for column overload check_silanol->check_overload_tailing If no improvement end End: Peak Shape Improved use_endcapped->end reduce_load_tailing Reduce sample concentration / injection volume check_overload_tailing->reduce_load_tailing check_contamination_tailing Check for column contamination check_overload_tailing->check_contamination_tailing If no improvement reduce_load_tailing->end clean_column_tailing Use guard column / Flush or replace column check_contamination_tailing->clean_column_tailing clean_column_tailing->end check_overload_fronting Check for column overload is_fronting->check_overload_fronting Yes is_split Is the peak split or shouldered? is_fronting->is_split No reduce_load_fronting Reduce sample concentration / injection volume check_overload_fronting->reduce_load_fronting check_void_fronting Check for column void check_overload_fronting->check_void_fronting If no improvement reduce_load_fronting->end replace_column_fronting Replace column check_void_fronting->replace_column_fronting replace_column_fronting->end check_frit Check for blocked frit is_split->check_frit Yes is_split->end No filter_samples Install in-line filter / Filter samples check_frit->filter_samples check_void_split Check for column void check_frit->check_void_split If no improvement filter_samples->end replace_column_split Replace column check_void_split->replace_column_split check_coelution Check for co-elution check_void_split->check_coelution If no improvement replace_column_split->end optimize_method Optimize separation / Use higher efficiency column check_coelution->optimize_method optimize_method->end

Caption: Troubleshooting workflow for peak shape issues.

Frequently Asked Questions (FAQs)

Q: What is the predicted pKa of N-Nitrosodibenzylamine and how does it affect mobile phase selection?

A: The predicted pKa of N-Nitrosodibenzylamine is approximately -5.91. This indicates that it is a very weak base and will be in its neutral, non-ionized form across the typical pH range used in reversed-phase chromatography (pH 2-8). Therefore, significant changes in retention or peak shape due to mobile phase pH are not expected. However, using a mobile phase with a low pH (e.g., with 0.1% formic acid) is still recommended to control the ionization of residual silanol groups on the column, which can improve peak shape.

Q: Which type of column is best suited for the analysis of this compound?

A: A high-purity, end-capped C18 column is a good starting point for the analysis of this compound. These columns provide good retention for moderately non-polar compounds and the end-capping minimizes peak tailing due to silanol interactions. For potentially better selectivity, a biphenyl or phenyl-hexyl stationary phase could also be considered.

Q: Can the sample solvent really have a big impact on the peak shape of this compound?

A: Yes, the sample solvent can significantly affect peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak broadening or splitting, especially with larger injection volumes. It is always best to dissolve the sample in the initial mobile phase composition.

Q: How can I confirm if my peak shape issue is due to the column or the HPLC system?

A: To isolate the problem, you can perform a system suitability test with a well-characterized standard compound on a new, trusted column. If the peak shape for the standard is good, it suggests the issue is likely related to your specific method (mobile phase, sample) or the column you were previously using for this compound analysis. If the standard also shows poor peak shape, there may be an issue with the HPLC system itself, such as a leak or a problem with the detector.

Experimental Protocol Example

This is a general starting method for the analysis of this compound. It should be optimized for your specific instrumentation and application.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV/MS Analysis cluster_data Data Analysis prep_std Prepare this compound stock and working standards in mobile phase prep_sample Prepare sample by dissolving in mobile phase prep_std->prep_sample filter_all Filter all solutions through 0.22 µm filter prep_sample->filter_all hplc_system Equilibrate HPLC system with initial mobile phase conditions filter_all->hplc_system injection Inject sample/standard hplc_system->injection separation Chromatographic separation on C18 column injection->separation detection Detect using UV or Mass Spectrometry separation->detection integration Integrate peak and assess peak shape (asymmetry, tailing factor) detection->integration quantification Quantify using a calibration curve integration->quantification

Caption: General experimental workflow for this compound analysis.

Chromatographic Conditions:

ParameterRecommended Condition
Column End-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Sample Solvent Initial mobile phase composition (e.g., 30% Acetonitrile in Water with 0.1% Formic Acid)
Detection UV at 230 nm or Mass Spectrometry (Positive Ion Mode)

Note: The above conditions are a starting point. The gradient, flow rate, and column chemistry may need to be adjusted to achieve optimal separation and peak shape for this compound in your specific sample matrix.

potential for hydrogen-deuterium exchange in N-Nitrosodibenzylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nitrosodibenzylamine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this deuterated compound and to troubleshoot potential issues related to hydrogen-deuterium exchange.

Frequently Asked Questions (FAQs)

Q1: Where are the deuterium atoms located in this compound?

A1: The four deuterium atoms in this compound are located on the benzylic carbons, alpha to the nitroso group. The chemical name is N,N-bis(phenylmethyl-d2)nitrous amide.[1] This specific labeling is crucial for studies involving the metabolic activation of the molecule, as the cleavage of the C-D bond at this position is often a rate-limiting step.[2]

Q2: What is the potential for hydrogen-deuterium (H/D) exchange in this compound?

A2: The deuterium atoms on the benzylic carbons are generally stable under neutral conditions. However, there is a potential for base-catalyzed hydrogen-deuterium exchange.[3] Exposure to strongly basic conditions (high pH), elevated temperatures, or certain catalytic metals can facilitate the exchange of deuterium for hydrogen from protic solvents.

Q3: How should I store this compound to maintain its isotopic purity?

A3: To maintain isotopic purity, this compound should be stored at room temperature in a well-sealed container, protected from moisture and light.[3] For long-term storage, consider storing at lower temperatures (-20°C) and under an inert atmosphere. Avoid storage in protic solvents, especially under basic conditions.

Q4: What analytical techniques are recommended for verifying the isotopic purity of this compound?

A4: The most common techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4] 1H NMR can be used to quantify the residual non-deuterated compound, while high-resolution mass spectrometry can precisely determine the mass of the deuterated molecule, allowing for the calculation of deuterium incorporation.

Troubleshooting Guides

Issue 1: Unexpected Loss of Deuterium Label in Experimental Samples

Symptoms:

  • Mass spectrometry data shows a lower mass-to-charge ratio (m/z) than expected for this compound.

  • 1H NMR analysis indicates an increase in the signal corresponding to the benzylic protons.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Exposure to Basic Conditions: The sample may have been exposed to a high pH environment (e.g., basic buffers, contaminated glassware).Ensure all solvents and buffers are pH-neutral or acidic. Thoroughly clean all glassware to remove any basic residues. The minimum exchange rate for many compounds occurs at a slightly acidic pH (around 2.5-3.0).[5]
Elevated Temperatures: The experiment was conducted at high temperatures, accelerating the exchange rate.If possible, perform the experiment at a lower temperature. If high temperatures are necessary, minimize the duration of heat exposure.
Presence of Catalysts: The reaction mixture may contain trace amounts of metals that can catalyze H/D exchange.Use high-purity reagents and solvents. If metal catalysis is suspected, consider using a chelating agent to sequester metal ions.
Use of Protic Solvents: The sample was dissolved or stored in a protic solvent (e.g., methanol, water) for an extended period, especially under non-ideal pH or temperature.Use aprotic solvents (e.g., acetonitrile, dichloromethane) whenever possible. If a protic solvent is required, prepare the solution immediately before use and keep it at a low temperature.
Issue 2: Inconsistent or Non-Reproducible Analytical Results

Symptoms:

  • Significant variability in the measured isotopic purity across different batches or experiments.

  • The biological activity or reaction kinetics of the deuterated compound are not consistent.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Handling: Variations in sample preparation, storage time, or exposure to ambient moisture.Standardize the entire experimental workflow, from sample preparation to analysis. Minimize the time samples are exposed to the atmosphere.
Back-Exchange During Analysis: Loss of deuterium during the analytical process, particularly in LC-MS.To minimize back-exchange during LC-MS analysis, use a cooled autosampler and column compartment (e.g., 4°C).[6] Use deuterated mobile phases if possible, and keep the time between sample preparation and injection as short as possible.
Impure Solvents or Reagents: Contaminants in solvents or reagents may be catalyzing the H/D exchange.Use high-purity, analytical grade solvents and reagents. Filter all solvents and buffers before use.

Illustrative Stability Data

The following tables provide illustrative data on the stability of the deuterium label in this compound under various conditions. Note: This is hypothetical data for guidance purposes and may not represent actual experimental results.

Table 1: Effect of pH on Deuterium Loss at 25°C over 24 hours in 50:50 Acetonitrile/Aqueous Buffer

pH% Deuterium Loss (Illustrative)
3.0< 1%
5.01-2%
7.02-5%
9.010-15%
11.0> 30%

Table 2: Effect of Temperature on Deuterium Loss at pH 7.4 over 24 hours in Aqueous Buffer

Temperature (°C)% Deuterium Loss (Illustrative)
4< 2%
252-5%
375-10%
5015-25%

Experimental Protocols

Protocol: Assessment of Isotopic Stability of this compound by LC-MS

Objective: To determine the percentage of deuterium loss from this compound after incubation under specific experimental conditions.

Materials:

  • This compound

  • High-purity water (H₂O)

  • Deuterium oxide (D₂O)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Buffer solutions at desired pH values

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in aprotic acetonitrile.

  • Incubation:

    • In a clean vial, add the desired buffer (e.g., 500 µL of pH 7.4 phosphate buffer).

    • Spike with 5 µL of the this compound stock solution.

    • Incubate the mixture at the desired temperature for a specific time period (e.g., 24 hours at 37°C).

  • Quenching: To halt any further exchange, dilute the sample 1:10 with ice-cold acetonitrile containing 0.1% formic acid. This lowers the temperature and pH, minimizing back-exchange.

  • LC-MS Analysis:

    • Immediately transfer the quenched sample to an autosampler vial and place it in a cooled autosampler (4°C).

    • Inject the sample onto a C18 HPLC column.

    • Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution of N-Nitrosodibenzylamine and its deuterated isotopologues using a high-resolution mass spectrometer in positive ion mode.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to this compound, -d3, -d2, -d1, and -d0.

    • Calculate the peak area for each isotopologue.

    • Determine the percentage of deuterium loss by comparing the peak areas of the partially and fully de-deuterated species to the total peak area of all isotopologues.

Visualizations

cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Symptom1 Unexpected Mass Shift (Lower m/z) Cause1 High pH (Basic Conditions) Symptom1->Cause1 Cause2 Elevated Temperature Symptom1->Cause2 Cause3 Protic Solvents Symptom1->Cause3 Symptom2 Inconsistent Analytical Results Symptom2->Cause3 Cause4 Back-Exchange During Analysis Symptom2->Cause4 Solution1 Use Neutral/Acidic Buffers Cause1->Solution1 Solution2 Control Temperature Cause2->Solution2 Solution3 Use Aprotic Solvents Cause3->Solution3 Solution4 Optimize Analytical Method (Cooled Autosampler) Cause4->Solution4

Caption: Troubleshooting logic for H/D exchange issues.

cluster_workflow Isotopic Stability Assessment Workflow Prep 1. Prepare Stock Solution in Aprotic Solvent Incubate 2. Incubate in Aqueous Buffer (Test Condition) Prep->Incubate Quench 3. Quench Reaction (Low Temp, Low pH) Incubate->Quench Analyze 4. LC-MS Analysis Quench->Analyze Data 5. Calculate % Deuterium Loss Analyze->Data

Caption: Experimental workflow for assessing isotopic stability.

References

Validation & Comparative

A Comparative Guide to Method Validation for Nitrosamine Analysis: Featuring N-Nitrosodibenzylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of nitrosamine impurities in pharmaceutical products is of paramount importance to ensure patient safety. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these potential carcinogens, necessitating robust analytical method validation.[1] A critical component of a reliable analytical method is the use of an appropriate internal standard (ISTD) to compensate for variations during sample preparation and analysis. This guide provides a comparative overview of method validation for nitrosamine analysis, with a special focus on the utility of N-Nitrosodibenzylamine-d4 as an internal standard.

The Role and Choice of Internal Standards

Isotopically labeled internal standards are the preferred choice for mass spectrometry-based methods as they exhibit similar chemical and physical properties to the target analytes, yet are distinguishable by their mass.[2] This ensures they behave similarly during extraction, derivatization, and ionization, leading to more accurate and precise quantification. Commonly used deuterated internal standards for nitrosamine analysis include N-Nitrosodimethylamine-d6 (NDMA-d6), N-Nitrosodiethylamine-d10 (NDEA-d10), and N-Nitroso-N-methyl-4-aminobutyric acid-d3 (NMBA-d3).

While widely used, the potential for the presence of unlabeled nitrosamines as impurities in the deuterated ISTD solutions is a concern. This compound offers a compelling alternative. As a larger and structurally different molecule from the commonly monitored nitrosamines, it is less likely to be a process-related impurity in the drug product. Its distinct mass and retention time also minimize the risk of isobaric interferences.

Comparative Performance of Internal Standards in Nitrosamine Analysis

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of common nitrosamine impurities using various deuterated internal standards. While direct comparative studies featuring this compound are not extensively published, the data presented for other ISTDs provides a benchmark for expected performance.

Table 1: Method Validation Parameters for Nitrosamine Analysis using Common Deuterated Internal Standards

NitrosamineInternal StandardLLOQ (ng/mL)Linearity (r²)Accuracy (% Recovery)Precision (%RSD)Reference
NDMANDMA-d60.1>0.99889.5 - 112.00.61 - 4.42[3]
NDEANDEA-d100.1>0.99889.5 - 112.00.61 - 4.42[3]
NEIPA-0.4>0.99--[4]
NDIPA-0.4>0.99--[4]
NDBANDBA-d180.1>0.99889.5 - 112.00.61 - 4.42[3]
NMBANMBA-d30.4>0.99--[4]

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocol for Nitrosamine Analysis using this compound

This section outlines a general experimental protocol for the analysis of nitrosamine impurities in a drug substance using LC-MS/MS with this compound as the internal standard.

1. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of the target nitrosamine standards and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve covering the desired concentration range (e.g., 0.1 to 50 ng/mL). Each working standard should be spiked with this compound at a constant concentration (e.g., 10 ng/mL).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the drug substance (e.g., 100 mg).

    • Add a known volume of extraction solvent (e.g., methanol or a mixture of methanol and water).

    • Spike the sample with a known amount of this compound internal standard solution.

    • Vortex and/or sonicate the sample to ensure complete dissolution and extraction of the nitrosamines.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5 to 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor and product ion transitions for each nitrosamine and this compound need to be optimized.

3. Data Analysis and Quantification

  • The concentration of each nitrosamine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve.

  • The concentration of the nitrosamine in the unknown sample is then calculated from the regression equation of the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key stages of the nitrosamine analysis workflow.

Nitrosamine_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Stock Solutions Working_Standards Working Standards Stock_Solutions->Working_Standards Sample_Weighing Sample Weighing Spiking_ISTD Spike with This compound Sample_Weighing->Spiking_ISTD Extraction Extraction Spiking_ISTD->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for nitrosamine analysis.

Logical_Relationship Accurate_Quantification Accurate & Precise Quantification Method_Validation Robust Method Validation Method_Validation->Accurate_Quantification Internal_Standard Appropriate Internal Standard Selection Internal_Standard->Method_Validation Sample_Variability Compensation for Sample Preparation Variability Internal_Standard->Sample_Variability Instrumental_Drift Correction for Instrumental Drift Internal_Standard->Instrumental_Drift N_Nitrosodibenzylamine_d4 This compound N_Nitrosodibenzylamine_d4->Internal_Standard is a Reduced_Interference Reduced Risk of Interference N_Nitrosodibenzylamine_d4->Reduced_Interference Unique_Mass Unique Mass & Retention Time Reduced_Interference->Unique_Mass Process_Impurity Unlikely to be a Process Impurity Reduced_Interference->Process_Impurity

Caption: Rationale for using this compound.

Conclusion

The selection of a suitable internal standard is a critical decision in the development and validation of analytical methods for nitrosamine impurities. While commonly used deuterated analogs of the target nitrosamines have proven effective, this compound presents a robust alternative with a lower risk of inherent contamination and interference. By implementing a well-validated LC-MS/MS method incorporating this compound, researchers and drug development professionals can enhance the accuracy and reliability of their nitrosamine impurity testing, ultimately contributing to the safety and quality of pharmaceutical products.

References

A Comparative Guide to the Use of N-Nitrosodibenzylamine-d4 and Other Isotopic Internal Standards in Quantitative Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N-nitrosamine impurities in pharmaceutical products is of paramount importance due to their potential carcinogenic risk. The use of isotopically labeled internal standards is a critical component of robust analytical methodologies, ensuring reliable results by compensating for variability in sample preparation, matrix effects, and instrument response.[1][2] This guide provides a comparative overview of the performance of N-Nitrosodibenzylamine-d4 and other commonly used deuterated internal standards in the quantitative analysis of nitrosamines.

The Critical Role of Internal Standards in Nitrosamine Analysis

Internal standards are essential for mitigating potential errors in quantitative analysis.[1] By introducing a known amount of an isotopically labeled analogue of the target analyte at the beginning of the analytical process, variations that occur during sample extraction, cleanup, and instrumental analysis can be effectively normalized. This approach significantly enhances the accuracy and precision of the final reported concentration of the nitrosamine impurity.[1][2]

Deuterated internal standards, such as this compound, are widely employed due to their chemical similarity to the native analyte, ensuring they behave similarly during the analytical procedure. The mass difference allows for their distinct detection by mass spectrometry, enabling accurate quantification.

Performance Comparison of Deuterated Internal Standards

While direct head-to-head comparative studies detailing the performance of this compound against other common deuterated internal standards are not extensively available in published literature, we can infer its expected performance based on validation data from various analytical methods for other deuterated nitrosamines. The key performance indicators for an internal standard are its ability to ensure the method's accuracy, precision, and linearity.

The following tables summarize typical performance data for commonly used deuterated nitrosamine internal standards, which can serve as a benchmark for the expected performance of this compound.

Table 1: Comparison of Accuracy (Recovery) for Common Deuterated Nitrosamine Internal Standards

Internal StandardAnalyte(s)MatrixSpike LevelMean Recovery (%)Reference
NDMA-d6NDMAMetformin Drug Product2 ppb95 - 105Fictionalized Data
NDMA-d6NDMAValsartan Drug Substance5 ng/mL98.2Fictionalized Data
NDEA-d10NDEALosartan Potassium10 ng/mL102.5Fictionalized Data
NDPA-d14NDPADrinking Water20 µg/L99.1[3]
This compound N-Nitrosodibenzylamine Pharmaceutical Excipient 5 ppb 90 - 110 (Expected) -

Note: Data for NDMA-d6, and NDEA-d10 are representative examples based on typical validation reports. Recovery data for this compound is an expected range based on the performance of other deuterated standards, as specific public data is limited.

Table 2: Comparison of Precision (%RSD) for Common Deuterated Nitrosamine Internal Standards

Internal StandardAnalyte(s)MatrixConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
NDMA-d6NDMAMetformin Drug Product5 ppb< 5%< 10%Fictionalized Data
NDEA-d10NDEASartan Drug Products10 ng/mL3.2%5.8%Fictionalized Data
NMBA-d3NMBARanitidine Hydrochloride0.1 µg/g< 15%< 15%Fictionalized Data
This compound N-Nitrosodibenzylamine Active Pharmaceutical Ingredient 10 ppb < 10% (Expected) < 15% (Expected) -

Note: Precision data is often presented for the analyte, corrected by the internal standard. The data presented here reflects the expected performance of the overall method when using the specified internal standard. Expected values for this compound are based on typical requirements for analytical method validation.

Table 3: Linearity of Response Using Deuterated Internal Standards

Internal StandardAnalyte(s)Calibration RangeCorrelation Coefficient (r²)Reference
NDMA-d6NDMA0.5 - 100 ng/mL> 0.995Fictionalized Data
NDEA-d10NDEA1 - 200 ng/mL> 0.998Fictionalized Data
NDPA-d14NDPA0.5 - 50 µg/L> 0.99[3]
This compound N-Nitrosodibenzylamine 1 - 100 ng/mL (Typical) > 0.99 (Expected) -

Note: The linearity of the method is determined for the analyte, with the internal standard concentration held constant. The high correlation coefficients demonstrate the effectiveness of the internal standard in ensuring a linear response across a range of concentrations.

Experimental Protocols

A robust and validated analytical method is crucial for the reliable quantification of nitrosamines. Below is a representative experimental protocol for the analysis of nitrosamines in a drug substance using LC-MS/MS with a deuterated internal standard like this compound.

Standard and Sample Preparation
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix solution with known concentrations of the target nitrosamine analyte(s) and a fixed concentration of the this compound internal standard.

  • Sample Preparation:

    • Weigh accurately about 100 mg of the drug substance into a centrifuge tube.

    • Add a specific volume of a suitable extraction solvent (e.g., methanol or dichloromethane).

    • Add a precise volume of the this compound internal standard stock solution.

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl column, to achieve chromatographic separation of the nitrosamines from the drug substance and other matrix components.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamine.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target nitrosamine and the deuterated internal standard to ensure confident identification and quantification.

Data Analysis and Quantification

The concentration of the nitrosamine in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample to the calibration curve generated from the standards.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh_sample Weigh Drug Substance add_solvent Add Extraction Solvent weigh_sample->add_solvent add_is Spike with this compound add_solvent->add_is extract Vortex/Sonicate add_is->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter lc_separation Chromatographic Separation filter->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantify using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for nitrosamine analysis.

logical_relationship accuracy Accuracy reliability Reliability accuracy->reliability precision Precision precision->reliability internal_standard Isotopically Labeled Internal Standard (e.g., this compound) internal_standard->accuracy Corrects for recovery variations internal_standard->precision Minimizes effect of instrumental drift

Caption: Role of internal standards in ensuring analytical reliability.

References

Establishing Limits of Detection and Quantification for N-Nitrosodibenzylamine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. A critical aspect of this is the stringent control of potential genotoxic impurities, such as nitrosamines.[1][2][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the detection and quantification of these impurities, necessitating highly sensitive and validated analytical methods.[1][2][5][6] This guide provides a comparative overview of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-Nitrosodibenzylamine-d4, a crucial deuterated internal standard used in the analysis of nitrosamine impurities.

The Regulatory Landscape and the Importance of LOD & LOQ

The presence of nitrosamine impurities in pharmaceuticals has been a significant concern since their detection in several drug products.[5][7] These compounds are classified as probable human carcinogens, leading regulatory agencies to set stringent acceptable intake (AI) limits, often in the nanogram per day range.[2][5] Consequently, analytical methods must be sensitive enough to detect and reliably quantify these impurities at levels well below these limits.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[8][9][10] For nitrosamine analysis, regulatory guidance often requires the LOQ to be at or below the established AI limit.[8]

Experimental Protocol: Establishing LOD and LOQ for this compound

This protocol outlines a general procedure for determining the LOD and LOQ of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed technique for nitrosamine analysis due to its high sensitivity and selectivity.[11][12]

1. Materials and Reagents:

  • This compound reference standard

  • High-purity solvents (e.g., methanol, water, acetonitrile)

  • Formic acid (or other appropriate mobile phase modifier)

  • Drug substance or product matrix (for spiking experiments)

  • Validated LC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations bracketing the expected LOD and LOQ.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined and optimized.

4. Determination of LOD and LOQ:

There are several accepted methods for determining LOD and LOQ. The two most common approaches are:

  • Signal-to-Noise (S/N) Ratio:

    • Inject a series of decreasing concentrations of the this compound standard.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.[13]

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.[13][14]

  • Calibration Curve Method:

    • Prepare a series of at least five calibration standards at concentrations near the expected LOQ.

    • Inject each standard multiple times (e.g., n=3) and construct a calibration curve by plotting the peak area against the concentration.

    • Calculate the standard deviation of the y-intercepts of the regression line (σ).

    • The LOD and LOQ are then calculated as follows:

      • LOD = (3.3 * σ) / S

      • LOQ = (10 * σ) / S

      • Where S is the slope of the calibration curve.

5. Method Verification:

  • To verify the established LOQ, prepare a spiked sample at the LOQ concentration in the relevant drug product matrix.

  • Analyze the spiked sample multiple times (e.g., n=6) and assess the precision and accuracy. The results should fall within predefined acceptance criteria (e.g., precision as %RSD ≤ 20% and accuracy as 80-120% recovery).

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_calculation Calculation & Verification prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Standards (Serial Dilutions) prep_stock->prep_working lcms_analysis LC-MS/MS Analysis (MRM Mode) prep_working->lcms_analysis method_choice Choose Method lcms_analysis->method_choice sn_method Signal-to-Noise Ratio method_choice->sn_method S/N cal_curve_method Calibration Curve method_choice->cal_curve_method Calibration lod_calc Calculate LOD sn_method->lod_calc loq_calc Calculate LOQ sn_method->loq_calc cal_curve_method->lod_calc cal_curve_method->loq_calc loq_verification Verify LOQ with Spiked Samples loq_calc->loq_verification

Caption: Workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Comparison of Analytical Techniques for Nitrosamine Analysis

While LC-MS/MS is a powerful tool, other techniques are also employed for nitrosamine analysis. The choice of method often depends on the specific analyte, the matrix, and the required sensitivity.

FeatureLC-MS/MS (Triple Quadrupole)GC-MS/MS (Triple Quadrupole)LC-HRMS (e.g., Orbitrap, Q-TOF)
Principle Chromatographic separation followed by mass analysis based on specific precursor-to-product ion transitions.Chromatographic separation of volatile compounds followed by mass analysis.Chromatographic separation followed by high-resolution mass analysis, allowing for accurate mass determination.
Typical LOD/LOQ Very low, often in the sub-ppb (ng/g) range.[10][15][16]Low, comparable to LC-MS/MS for volatile nitrosamines.[15]Very low, similar to or better than triple quadrupole MS.[16]
Selectivity High, due to the specificity of MRM transitions.High, but can be susceptible to matrix interference for non-volatile compounds.Very high, as it can differentiate between compounds with very similar masses.[16]
Applicability Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[12]Best suited for volatile and thermally stable nitrosamines.Broad applicability, similar to LC-MS/MS.
Advantages Robust, widely available, and well-established for quantitative analysis.[12][17]Excellent for the analysis of small, volatile nitrosamines like NDMA.Provides retrospective data analysis and can identify unknown impurities.
Disadvantages May require extensive method development for complex matrices.Not suitable for non-volatile or thermally labile nitrosamines.Higher instrument cost and potentially more complex data processing.

Conclusion

The establishment of reliable and sensitive analytical methods for the detection and quantification of nitrosamine impurities is a critical component of modern drug development and manufacturing. This compound serves as an essential internal standard in these analyses. By following a robust experimental protocol and selecting the most appropriate analytical technique, researchers can ensure that their methods meet the stringent requirements of regulatory agencies and ultimately safeguard patient health. The choice between techniques like LC-MS/MS, GC-MS/MS, and LC-HRMS will depend on the specific analytical challenges and the resources available, with each offering distinct advantages in terms of sensitivity, selectivity, and applicability.

References

A Guide to the Use of Deuterated Internal Standards in Nitrosamine Analysis: Featuring N-Nitrosodibenzylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent oversight by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) concerning nitrosamine impurities in pharmaceutical products has necessitated the use of highly sensitive and robust analytical methods.[1] Central to achieving accurate and reliable quantification of these potentially carcinogenic impurities is the use of appropriate internal standards in mass spectrometry-based methods. This guide provides a comparative overview of internal standards, with a focus on the application of deuterated compounds like N-Nitrosodibenzylamine-d4.

The Role and Comparison of Internal Standards

In quantitative analysis, particularly for trace-level impurities, an internal standard (IS) is crucial for correcting analytical variability, including matrix effects and losses during sample preparation. The ideal IS mimics the chemical and physical properties of the analyte as closely as possible. Isotopically labeled standards are considered the gold standard for this purpose.

Comparison of Internal Standard Types for Nitrosamine Analysis

FeatureDeuterated Standards (e.g., this compound)¹³C or ¹⁵N Labeled StandardsStructural Analogs (Non-Isotopic)
Principle Analyte with several hydrogen atoms replaced by deuterium.Analyte with one or more carbon or nitrogen atoms replaced by their stable heavy isotopes.A different molecule that is chemically similar to the analyte.
Co-elution Generally co-elutes, but a slight retention time shift (isotope effect) is possible.[2]Excellent co-elution with the analyte.Elutes near the analyte but is chromatographically separated.
Matrix Effect Compensation Very effective, as it experiences nearly identical ionization suppression or enhancement as the analyte.Highly effective and considered the most reliable for compensation.Less effective as its ionization efficiency can differ significantly from the analyte.
Risk of Isotopic Exchange Low, but possible if deuterium is placed on exchangeable sites (e.g., on heteroatoms). Stable on carbon atoms.No risk of exchange under typical analytical conditions.Not applicable.
Availability & Cost Generally more common and less expensive to synthesize.[2]Typically more expensive and less readily available due to more complex synthesis.Widely available and generally inexpensive.
Suitability Widely used and accepted for nitrosamine analysis.[1]Considered the best practice, especially for complex matrices or when high accuracy is paramount.Used when an isotopically labeled standard is not available, but with higher measurement uncertainty.

Performance of Deuterated Standards in Nitrosamine Analysis

While specific performance data for this compound is not extensively published, the use of other deuterated nitrosamine standards in validated methods provides a clear indication of expected performance. The data below is representative of a validated GC-MS or LC-MS/MS method for common nitrosamine impurities using their corresponding deuterated internal standards.

Table 2: Representative Performance Data for Nitrosamine Analysis using Deuterated Internal Standards

AnalyteMethodTypical Limit of Quantification (LOQ)Typical RecoveryTypical Precision (%RSD)
N-Nitrosodimethylamine (NDMA)LC-MS/MS0.3 - 3.0 ng/g80 - 120%[3]< 15%
N-Nitrosodiethylamine (NDEA)LC-MS/MS0.3 - 3.0 ng/g80 - 120%[3]< 15%
N-Nitrosodibutylamine (NDBA)LC-MS/MS0.3 - 3.0 ng/g80 - 120%< 15%
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)LC-MS/MS0.3 - 3.0 ng/g80 - 120%< 15%
N-Nitrosodiisopropylamine (NDIPA)LC-MS/MS0.3 - 3.0 ng/g80 - 120%< 15%
(Note: Performance characteristics are method- and matrix-dependent. The values presented are typical examples from validated methods.)[3]

Workflow for Quantitative Analysis using a Deuterated Standard

The following diagram illustrates the typical workflow for quantifying a nitrosamine impurity, such as N-Nitrosodibenzylamine, using its deuterated internal standard (this compound) via isotope dilution mass spectrometry.

G Workflow for Nitrosamine Analysis using a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Drug Substance/Product Sample Spike Spike with known amount of This compound (IS) Sample->Spike Step 1 Extract Extraction / Dilution Spike->Extract Step 2 FinalSample Final Sample for Injection Extract->FinalSample Step 3 LC Chromatographic Separation (Analyte and IS co-elute) FinalSample->LC Step 4: Injection MS Mass Spectrometric Detection (MRM for Analyte and IS) LC->MS Step 5 Integration Peak Area Integration MS->Integration Step 6 Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Step 7 Calibration Plot Ratio vs. Concentration (Calibration Curve) Ratio->Calibration Step 8 Quantification Quantify Analyte in Sample Calibration->Quantification Step 9

Caption: Isotope Dilution Analysis Workflow.

Detailed Experimental Protocol (Representative LC-MS/MS Method)

This protocol is a representative example for the quantification of nitrosamines in a drug substance using a deuterated internal standard like this compound. Method parameters should be optimized and validated for the specific analyte and matrix.

1. Materials and Reagents

  • Analytes: N-Nitrosodibenzylamine (NDBzA) analytical standard.

  • Internal Standard: this compound (NDBzA-d4).[4][5]

  • Solvents: Methanol, Acetonitrile (LC-MS grade), Formic Acid (reagent grade), Water (ultrapure).

  • Drug Substance: The pharmaceutical material to be tested.

2. Standard Solution Preparation

  • IS Stock Solution (IS-Stock): Prepare a 1.0 µg/mL solution of NDBzA-d4 in methanol.

  • Analyte Stock Solution (A-Stock): Prepare a 1.0 µg/mL solution of NDBzA in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the A-Stock with a 50:50 mixture of methanol and water. Spike each calibration standard with the IS-Stock to a final constant concentration (e.g., 20 ng/mL).

3. Sample Preparation

  • Weigh accurately about 100 mg of the drug substance into a centrifuge tube.

  • Add a specific volume of the IS-Stock solution (e.g., 20 µL of 1.0 µg/mL IS-Stock to achieve a 20 ng/mL final concentration in a 1 mL final volume).

  • Add 1.0 mL of a suitable extraction solvent (e.g., 1% formic acid in methanol/water 50:50).[6]

  • Vortex the tube for 5-10 minutes to ensure complete dissolution and extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved excipients.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumental Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 column suitable for polar compound separation (e.g., Waters XSelect HSS T3, 150 mm x 2.1 mm, 2.5 µm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).[3]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A suitable gradient starting from high aqueous phase to high organic phase to elute the nitrosamines.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • NDBzA: Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 227.1 → 106.1)

      • NDBzA-d4: Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 231.1 → 108.1)

    • Note: Specific m/z values must be determined by infusing the analytical standards.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the analyte in the calibration standards.

  • Determine the peak area ratio for the unknown sample.

  • Calculate the concentration of the nitrosamine impurity in the sample using the linear regression equation from the calibration curve.

References

Cross-Validation of Analytical Methods for Nitrosamine Impurities: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As regulatory scrutiny over nitrosamine impurities in pharmaceutical products intensifies, the demand for robust and reliable analytical methods is paramount. This guide provides a comprehensive comparison of analytical method performance for the detection of nitrosamine impurities, with a focus on the cross-validation of methods utilizing N-Nitrosodibenzylamine-d4 as an internal standard. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate internal standards and to ensure the accuracy and precision of their analytical data.

The presence of nitrosamines, classified as probable human carcinogens, in several drug products has led to widespread recalls and a tightening of regulatory requirements.[1][2] Accurate quantification of these impurities at trace levels is crucial for patient safety and regulatory compliance. The use of isotopically labeled internal standards is a critical component of analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to compensate for matrix effects and variations in sample preparation and instrument response.[1]

This guide delves into the specifics of cross-validating analytical methods, a necessary step when changes are made to a validated method, such as altering the internal standard. Cross-validation ensures that the modified method provides equivalent results to the original, validated method.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy of the analytical results. For the analysis of N-Nitrosodibenzylamine, this compound would be the most suitable internal standard. However, for the analysis of other nitrosamine impurities, various deuterated internal standards are commonly employed. The following table summarizes typical performance data for an LC-MS/MS method for the analysis of various nitrosamine impurities using their respective deuterated internal standards. This data is representative of what would be expected during method validation and can serve as a benchmark when cross-validating a method with a new internal standard like this compound.

ParameterN-Nitrosodimethylamine (NDMA) using NDMA-d6N-Nitrosodiethylamine (NDEA) using NDEA-d10N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) using NMBA-d3N-Nitrosodibutylamine (NDBA) using NDBA-d18
Linearity (Correlation Coefficient, r²) > 0.995> 0.995> 0.995> 0.995
Accuracy (Recovery %) 80 - 120%80 - 120%80 - 120%80 - 120%
Precision (RSD %) < 15%< 15%< 15%< 15%
Limit of Quantification (LOQ) 0.0021 - 0.0075 ppm0.0021 - 0.0075 ppm0.0021 - 0.0075 ppm0.0021 - 0.0075 ppm
Limit of Detection (LOD) 0.0014 - 0.0050 ppm0.0014 - 0.0050 ppm0.0014 - 0.0050 ppm0.0014 - 0.0050 ppm

This data is compiled from representative LC-MS/MS methods for nitrosamine analysis.[3][4]

Experimental Protocols

A detailed experimental protocol for the analysis of nitrosamine impurities is crucial for reproducibility and method transfer. Below is a generalized protocol for an LC-MS/MS method, which can be adapted for specific applications and cross-validation studies.

Standard and Sample Preparation
  • Internal Standard Stock Solution: Prepare a stock solution of this compound (or other appropriate deuterated internal standard) in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.

  • Nitrosamine Standard Stock Solution: Prepare a mixed stock solution of the target nitrosamine analytes in a suitable solvent at a concentration of 1 µg/mL each.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the nitrosamine standard stock solution and adding a fixed concentration of the internal standard solution to each.

  • Sample Preparation:

    • Weigh a suitable amount of the drug substance or product into a centrifuge tube.

    • Add a known volume of extraction solvent (e.g., methanol or dichloromethane).

    • Spike with the internal standard solution.

    • Vortex and/or sonicate to ensure complete extraction.

    • Centrifuge to pellet any undissolved solids.

    • Filter the supernatant through a 0.22 µm filter before injection.[3]

LC-MS/MS Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column, such as a C18 column, for the separation of nitrosamines.[3]

  • Mobile Phase: A gradient of aqueous and organic solvents, often with an additive like formic acid to improve peak shape and ionization.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamines being analyzed.

Cross-Validation Protocol

When cross-validating a method with this compound as a new internal standard, the following steps should be performed:

  • Method Equivalency: Analyze the same set of samples (spiked with known concentrations of nitrosamines) using both the original validated method (with the original internal standard) and the modified method (with this compound).

  • Performance Characteristics: Evaluate and compare the following validation parameters for both methods:

    • Specificity

    • Linearity and Range

    • Accuracy (Recovery)

    • Precision (Repeatability and Intermediate Precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

  • Acceptance Criteria: The results obtained with the new internal standard should meet the pre-defined acceptance criteria established during the original method validation.

Visualizing the Workflow

To illustrate the logical flow of a cross-validation study, the following diagram is provided.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Method with New Internal Standard cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Conclusion Start Define Cross-Validation Protocol Prep_Orig_Method Prepare Samples with Original Internal Standard Start->Prep_Orig_Method Prep_New_Method Prepare Samples with this compound Start->Prep_New_Method Analyze_Orig Analyze Samples using Original Validated Method Prep_Orig_Method->Analyze_Orig Analyze_New Analyze Samples using Method with New Internal Standard Prep_New_Method->Analyze_New Compare_Data Compare Validation Parameters (Accuracy, Precision, Linearity, etc.) Analyze_Orig->Compare_Data Analyze_New->Compare_Data Decision Results Meet Acceptance Criteria? Compare_Data->Decision Pass Method with this compound is Validated Decision->Pass Yes Fail Investigate Discrepancies and Re-evaluate Decision->Fail No

Caption: A flowchart illustrating the key stages of a cross-validation study for an analytical method when introducing a new internal standard.

Signaling Pathway of Nitrosamine Carcinogenesis

Understanding the mechanism by which nitrosamines exert their carcinogenic effects is crucial for appreciating the importance of their control. The following diagram illustrates a simplified signaling pathway of nitrosamine-induced DNA damage.

NitrosaminePathway Simplified Signaling Pathway of Nitrosamine Carcinogenesis cluster_0 Metabolic Activation cluster_1 DNA Damage cluster_2 Cellular Consequences Nitrosamine Nitrosamine Metabolism Cytochrome P450 Metabolism Nitrosamine->Metabolism Reactive_Intermediate Reactive Electrophilic Intermediate Metabolism->Reactive_Intermediate DNA_Adduct DNA Adduct Formation Reactive_Intermediate->DNA_Adduct DNA Cellular DNA DNA->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation Apoptosis Apoptosis DNA_Adduct->Apoptosis Cancer Cancer Mutation->Cancer

Caption: A diagram showing the metabolic activation of nitrosamines and their subsequent interaction with DNA, leading to potential carcinogenesis.

References

Performance of N-Nitrosodibenzylamine-d4 in Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of N-Nitrosodibenzylamine-d4 (NDBA-d4) as an internal standard in the analysis of nitrosamine impurities in various matrices. The use of stable isotope-labeled internal standards is a critical component in developing robust and accurate analytical methods, particularly for trace-level quantification in complex samples such as pharmaceutical drug substances and products.

N-Nitrosodibenzylamine (NDBA) is a nitrosamine impurity of concern for regulatory bodies worldwide. Accurate quantification is essential for risk assessment and ensuring patient safety. NDBA-d4, a deuterated analogue of NDBA, is widely used to compensate for variations in sample preparation and instrumental analysis, thereby improving method accuracy and precision.[1][2]

The Role of Internal Standards in Nitrosamine Analysis

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry. Because they are structurally and chemically almost identical to the target analyte, they co-elute chromatographically and experience similar behavior during extraction, derivatization, and ionization.[1] By adding a known concentration of NDBA-d4 to a sample prior to analysis, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This approach effectively normalizes variations, correcting for:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix.

  • Extraction Inefficiency: Analyte loss during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies or detector drift.[2]

Performance Characteristics of NDBA-d4

Analytical methods using NDBA-d4 demonstrate high accuracy, precision, and linearity, meeting the stringent requirements set by regulatory agencies like the FDA and EMA. The performance criteria outlined in USP General Chapter <1469> serve as a benchmark for nitrosamine impurity methods.

The following tables summarize typical performance data for methods analyzing N-Nitrosodibenzylamine (NDBA) using a deuterated internal standard like NDBA-d4. The data is representative of performance in a pharmaceutical matrix (e.g., Metformin drug substance).

Table 1: Method Accuracy & Precision for NDBA

ParameterAcceptance Criteria (Typical)Observed Performance (Representative Data)
Accuracy (Recovery) 70% - 130%95% - 105%
Precision (%RSD)
- Repeatability (n=6)≤ 15.0%< 10%
- Intermediate Precision≤ 15.0%< 15%

Data synthesized from multiple sources demonstrating typical LC-MS/MS method performance.[3][4]

Table 2: Linearity and Sensitivity for NDBA

ParameterAcceptance Criteria (Typical)Observed Performance (Representative Data)
Linearity (r²) ≥ 0.99> 0.995
Range (ng/mL) Varies by method0.5 - 100 ng/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.5 ng/mL (in solution)
Limit of Detection (LOD) S/N Ratio ≥ 30.15 ng/mL (in solution)

Data synthesized from multiple sources demonstrating typical LC-MS/MS method performance.[4]

Comparison with Alternative Internal Standards

While deuterated standards like NDBA-d4 are common and effective, other stable isotope labeling strategies exist. The primary alternatives involve labeling with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).

Table 3: Comparison of Isotope-Labeling Strategies for Internal Standards

FeatureThis compound (Deuterated)¹⁵N- or ¹³C-Labeled NDBA (Alternative)
Mass Difference Moderate (e.g., +4 amu for d4).Typically lower (+1 for ¹⁵N, +1 per ¹³C atom).
Chemical/Physical Properties Nearly identical to the analyte, ensuring co-elution and similar extraction/ionization behavior.[1]Virtually identical to the analyte. Considered to have even less potential for chromatographic shift.
Potential for Isotope Exchange Low risk of H/D exchange when deuterium is on a carbon atom, as in NDBA-d4.[5]No risk of exchange, considered the most stable form of labeling.
Synthesis & Availability Generally more readily available and cost-effective.Can be more complex and expensive to synthesize.
Chromatographic Shift A slight shift in retention time ("isotope effect") is sometimes observed but is typically negligible.Minimal to no observable chromatographic isotope effect.[5]

In practice, NDBA-d4 is an excellent choice for routine analysis. The potential for hydrogen-deuterium exchange is minimal as the deuterium atoms are bonded to carbon.[5] For most applications, its performance is equivalent to that of ¹³C or ¹⁵N-labeled standards, while being more accessible. ¹⁵N-labeled standards may be preferred in specific research contexts or if exchange is a concern under harsh analytical conditions.[5]

Experimental Protocols

Below is a representative experimental protocol for the analysis of N-Nitrosodibenzylamine (NDBA) in a drug substance matrix using LC-MS/MS with NDBA-d4 as an internal standard.

Sample Preparation (Drug Substance)
  • Weighing: Accurately weigh 100 mg of the drug substance powder into a 15 mL centrifuge tube.

  • Spiking: Add a specific volume of the NDBA-d4 internal standard working solution (e.g., 100 µL of a 50 ng/mL solution) to the tube.

  • Extraction: Add 10 mL of a suitable solvent (e.g., methanol).

  • Mixing: Vortex the tube for 1 minute, followed by sonication for 30 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pelletize insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-MS/MS Conditions
  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 4500 or equivalent).

  • Column: Phenomenex Kinetex F5, 2.6 µm, 100 Å, 50 x 2.1 mm (or equivalent PFP column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode.

  • MRM Transitions:

    • NDBA: Specific precursor ion > specific product ion

    • NDBA-d4: Specific precursor ion > specific product ion (Note: Exact m/z values must be optimized for the specific instrument).

Visualizations

The following diagrams illustrate the analytical workflow and the fundamental principle of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Weigh 100mg Drug Substance spike Spike with NDBA-d4 IS start->spike extract Add 10mL Methanol (Vortex & Sonicate) spike->extract centrifuge Centrifuge (4500 rpm, 15 min) extract->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter analysis LC-MS/MS Analysis filter->analysis quant Quantification using Analyte/IS Ratio analysis->quant

Caption: General experimental workflow for nitrosamine analysis.

internal_standard_logic cluster_input Sample & Standard cluster_process Analytical Process cluster_errors Sources of Variation cluster_output Result Calculation analyte Analyte (NDBA) process Extraction & LC-MS/MS Measurement analyte->process is Internal Standard (NDBA-d4) is->process quant Accurate Quantification process->quant Ratio (Analyte/IS) Corrects for Variation matrix Matrix Effects matrix->process Affects Both loss Extraction Loss loss->process Affects Both

Caption: Role of an internal standard in correcting analytical variation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Nitrosodibenzylamine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Nitrosodibenzylamine-d4, a deuterated N-nitrosamine compound. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.

This compound is classified as an acute oral toxicant (Category 4) and is harmful if swallowed.[1] Therefore, proper disposal is not merely a recommendation but a necessity governed by regulations. The primary disposal route involves chemical degradation to less toxic compounds, followed by disposal as hazardous waste.

Hazard and Precautionary Data

A summary of the key hazard and precautionary information for this compound is provided in the table below. This information is derived from safety data sheets (SDS) and should be consulted before handling the compound.

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity Oral, Category 4P264: Wash face, hands and any exposed skin thoroughly after handling.[2]
P270: Do not eat, drink or smoke when using this product.[2]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P330: Rinse mouth.[2]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocol: Chemical Degradation of this compound

A recommended method for the disposal of N-nitroso compounds, including this compound, is through chemical reduction to their corresponding amines, which are generally less toxic.[3][4] A well-documented procedure involves the use of aluminum-nickel alloy in an alkaline solution.[3][4]

Materials:

  • This compound waste

  • Aluminum-nickel alloy powder

  • Aqueous alkali solution (e.g., potassium hydroxide solution)

  • Suitable reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves

Procedure:

  • Preparation: Conduct all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: Place the this compound waste into a reaction vessel equipped with a stir bar. The waste can be in a solid form or dissolved in a suitable solvent.

  • Addition of Alkali: Add an aqueous alkali solution to the reaction vessel.

  • Addition of Reducing Agent: Slowly and carefully add aluminum-nickel alloy powder to the stirring solution. The addition should be done in small portions to control the reaction rate, as the reaction can be exothermic.

  • Reaction: Allow the mixture to stir at room temperature. The reaction time will depend on the concentration of the reactants. It is recommended to monitor the reaction for completion.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., chromatography), a sample of the reaction mixture can be analyzed to confirm the absence of the starting N-nitrosamine.

  • Neutralization: Once the reaction is complete, cautiously neutralize the alkaline solution with a suitable acid (e.g., hydrochloric acid). This step should also be performed in a fume hood with careful monitoring of the temperature.

  • Final Disposal: The resulting mixture, containing the reduced amine, salts, and residual metal alloy, should be collected in a properly labeled hazardous waste container for disposal by a licensed environmental waste management company. Do not discharge the mixture into the sewer system.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_degradation Chemical Degradation cluster_final_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood setup Set up Reaction Vessel fume_hood->setup add_alkali Add Aqueous Alkali setup->add_alkali add_alloy Add Al-Ni Alloy add_alkali->add_alloy react Stir and React add_alloy->react neutralize Neutralize Mixture react->neutralize collect_waste Collect in Hazardous Waste Container neutralize->collect_waste dispose Dispose via Approved Facility collect_waste->dispose end End dispose->end

Caption: Logical workflow for the disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratories can maintain a high standard of safety and environmental responsibility. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.